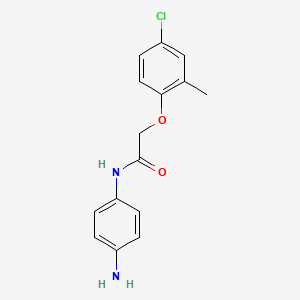

N-(4-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-aminophenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-10-8-11(16)2-7-14(10)20-9-15(19)18-13-5-3-12(17)4-6-13/h2-8H,9,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIQRNYXMXZEBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Route

The synthesis typically proceeds via the following key steps:

Step 1: Preparation of 4-chloro-2-methylphenoxyacetic acid or its activated derivative

The 4-chloro-2-methylphenoxy moiety is introduced by etherification of 4-chloro-2-methylphenol with chloroacetic acid or its derivatives. This step often involves base-catalyzed nucleophilic substitution to form the phenoxyacetic acid intermediate.Step 2: Activation of the carboxylic acid group

The phenoxyacetic acid is converted into a more reactive intermediate such as an acid chloride or anhydride to facilitate amide bond formation.Step 3: Coupling with 4-aminophenylamine (p-phenylenediamine derivative)

The activated acid derivative is reacted with 4-aminophenylamine under controlled conditions to form the target acetamide. The reaction is typically carried out in an inert solvent with temperature control to avoid side reactions.

Detailed Synthetic Procedure

Alternative Synthetic Routes

Direct amidation using coupling agents:

Instead of acid chlorides, carbodiimide-based coupling agents (e.g., EDC, DCC) can be used to activate the carboxylic acid for amide bond formation with 4-aminophenylamine. This method avoids harsh reagents but requires careful purification.Use of acetic anhydride derivatives:

Acetic anhydride or mixed anhydrides can be employed to acylate the amino group selectively.

Reaction Conditions and Optimization

Temperature control: Maintaining reaction temperatures around 0–25°C during activation and coupling steps minimizes side reactions such as hydrolysis or over-acylation.

pH and solvent choice: Neutral to slightly basic conditions favor amide bond formation without protonation of the amino group. Solvents like dichloromethane, tetrahydrofuran, or dimethylformamide are commonly used.

Purification: Crystallization from ethanol or chromatographic techniques (silica gel column chromatography) are employed to isolate the pure product.

Research Findings and Data Summary

Industrial Scale Considerations

Continuous flow reactors can be employed for the activation and coupling steps to improve safety and scalability.

Electrochemical recycling of reagents such as hypochlorite in the chlorination step of 4-chloro-2-methylphenol preparation enhances sustainability.

Process optimization includes high-throughput screening of reaction parameters to maximize yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).

Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Dechlorinated product.

Substitution: Phenolic derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds similar to N-(4-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide exhibit significant antimicrobial activity. A study highlighted that derivatives of this compound show effectiveness against Gram-positive bacteria like Staphylococcus aureus and moderate efficacy against Gram-negative bacteria such as Escherichia coli and fungi like Candida albicans .

| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|

| This compound | Effective | Moderate | Moderate |

| N-(4-chlorophenyl)-2-chloroacetamide | Highly Effective | Less Effective | Moderate |

Anticancer Research

The compound is also being investigated for its anticancer properties. Preliminary findings suggest it may induce apoptosis in cancer cells through modulation of apoptosis-related pathways. The presence of halogen substituents enhances lipophilicity, facilitating cell membrane penetration and increasing bioavailability in tumor tissues .

Agricultural Sciences

Herbicide Development

this compound can be related to the synthesis of herbicides, particularly those derived from 4-chloro-2-methylphenoxyalkanoic acids, which are used to control dicotyledonous weeds in cereals and grasslands . This connection emphasizes its potential role in agricultural applications, particularly in developing selective herbicides that minimize damage to crops while effectively controlling weed populations.

Material Science

Polymer Development

The compound's unique structure allows it to serve as a building block for synthesizing more complex molecules, which can be utilized in the development of new materials with specific properties such as polymers and coatings . These materials can be engineered for enhanced durability, chemical resistance, or specific functional characteristics.

Antimicrobial Efficacy Study

A series of experiments conducted on various derivatives demonstrated that the presence of halogenated substituents significantly improved antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.

Anticancer Research

In vitro studies have shown that the compound could inhibit the proliferation of specific cancer cell lines, suggesting its potential role as an anticancer agent.

Wirkmechanismus

The mechanism of action of “N-(4-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide” depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to a biological response. The presence of the amino and chloro groups suggests it could form hydrogen bonds or participate in electron transfer reactions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Phenoxy Acetamide Derivatives

Key Observations:

Auxin-Like Activity: WH7, a triazole-substituted analog, mimics auxin by inhibiting Arabidopsis root growth and inducing gene expression via conserved auxin pathways . The target compound’s 4-aminophenyl group may enhance solubility or receptor binding compared to WH7’s triazole, though empirical data is needed.

Enzyme Inhibition: Ani9 demonstrates high specificity for TMEM16A (IC50 = 77 nM) without affecting CFTR or VRAC . The 4-aminophenyl group in the target compound could modulate selectivity for other ion channels or transporters.

Antiviral Potential: Pyridine-containing analogs like 5RH2 inhibit SARS-CoV-2 main protease via H-bond interactions with ASN142 and GLN189 . Substituting the aminophenyl group for pyridine may alter binding kinetics.

Pharmacological and Agrochemical Profiles

Herbicidal Activity

Phenoxy acetamides like 2,4-D and MCPA () are established herbicides acting as synthetic auxins. For example:

Anti-Cancer Activity

Phenoxy acetamide derivatives in (e.g., compounds 38–40) exhibit anti-cancer activity against HCT-1, MCF-7, and PC-3 cell lines (IC50 < 10 µM). The 4-aminophenyl group in the target compound could enhance DNA intercalation or kinase inhibition, but this requires validation.

Biologische Aktivität

N-(4-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide, with the molecular formula and a molecular weight of approximately 290.74 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Structural Characteristics

The compound features both amino and chloro functional groups, which are pivotal in determining its reactivity and biological activity. The presence of these groups suggests that it may interact with various biological targets, including enzymes and receptors, leading to significant biological responses.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific molecular targets. These interactions can lead to various effects, such as:

- Antimicrobial Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis, thereby exerting antimicrobial effects.

- Anti-inflammatory Effects : It could modulate signaling pathways associated with inflammation.

- Anticancer Properties : Preliminary studies suggest potential anticancer activity through the inhibition of cancer cell proliferation.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Inhibits bacterial growth by targeting cell wall synthesis. |

| Anti-inflammatory | Modulates inflammatory responses through specific signaling pathways. |

| Anticancer | Shows potential in inhibiting cancer cell proliferation. |

Case Studies and Research Findings

- Antimicrobial Studies : Research has indicated that compounds similar to this compound demonstrate significant antimicrobial activity. For instance, derivatives have been shown to exhibit potent inhibition against various bacterial strains, suggesting that structural modifications can enhance efficacy .

- Anti-inflammatory Research : In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production in activated macrophages, which supports its potential as an anti-inflammatory agent.

- Cancer Cell Proliferation Inhibition : A study evaluating the anticancer properties of related compounds found that certain analogs exhibited low micromolar potency against human cancer cell lines, indicating a promising avenue for further drug development .

Future Directions and Applications

The ongoing research into this compound suggests several potential applications:

- Drug Development : Due to its promising biological activities, this compound could serve as a lead structure for developing new pharmaceuticals targeting inflammation and cancer.

- Material Science : Its unique structural properties may also find applications in developing advanced materials with specific functionalities .

Q & A

Q. What are the key synthetic steps for preparing N-(4-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide?

The synthesis typically involves coupling 4-aminophenylacetamide with 4-chloro-2-methylphenol derivatives. A representative protocol includes:

- Reagents : TBTU (coupling agent), 2,6-lutidine (base), dry dichloromethane (DCM) as solvent.

- Procedure : Reactants are stirred at 25–30°C, followed by cooling to 0–5°C for TBTU addition. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:3). Post-reaction, the mixture is washed with HCl, water, and brine, then dried over Na₂SO₄ and concentrated .

- Purification : Column chromatography or recrystallization ensures purity.

Q. Which spectroscopic methods are critical for structural confirmation?

- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, acetamide carbonyl at ~δ 168 ppm).

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 276.72 for [M+H]+).

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks .

Q. How is purity assessed during synthesis?

- TLC : Monitors reaction progress using hexane:ethyl acetate (9:3).

- Elemental Analysis : Validates C, H, N, Cl content within ±0.5% of theoretical values.

- Melting Point : Consistency with literature values (e.g., sharp melting range) ensures purity .

Advanced Research Questions

Q. How can reaction yields be optimized for scale-up synthesis?

- Parameter Optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to phenol derivative), solvent polarity (DCM vs. DMF), and temperature (prolonged stirring at 25°C improves coupling efficiency).

- Catalyst Screening : Testing alternatives to TBTU (e.g., HATU, EDCI) may enhance yields .

- Workflow Automation : Continuous flow systems reduce side reactions and improve reproducibility.

Q. What strategies are used to resolve contradictions in reported biological activity data?

- Multi-Assay Validation : Compare results across antimicrobial (MIC assays), anticancer (MTT assays), and enzyme inhibition (IC₅₀) studies.

- Structural Analog Testing : For example, replacing the 4-chloro group with methoxy (as in ’s analogs) can clarify substituent effects on activity .

- Statistical Analysis : Use ANOVA to assess significance across replicate experiments.

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Substituent Variation : Synthesize analogs with modified phenoxy (e.g., 4-fluoro, 4-nitro) or aminophenyl groups (e.g., methyl substitution).

- Biological Screening : Test analogs against target enzymes (e.g., COX-2) or cell lines (e.g., MCF-7).

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities .

Q. What crystallography techniques elucidate molecular conformation?

- Single-Crystal X-ray Diffraction : Resolves bond angles, torsion angles, and non-covalent interactions (e.g., π-π stacking in aromatic rings).

- SHELX Refinement : Software like SHELXL refines crystallographic data to validate hydrogen bonds and molecular packing .

Methodological Challenges and Solutions

Q. How are derivatives with modified substituents synthesized?

- Reductive Amination : For introducing alkylamino groups (e.g., using NaBH₄ and benzaldehyde, as in ) .

- Nucleophilic Substitution : Replace chloro with methoxy via SNAr under basic conditions (K₂CO₃, DMF, 80°C).

Q. What analytical approaches validate stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.